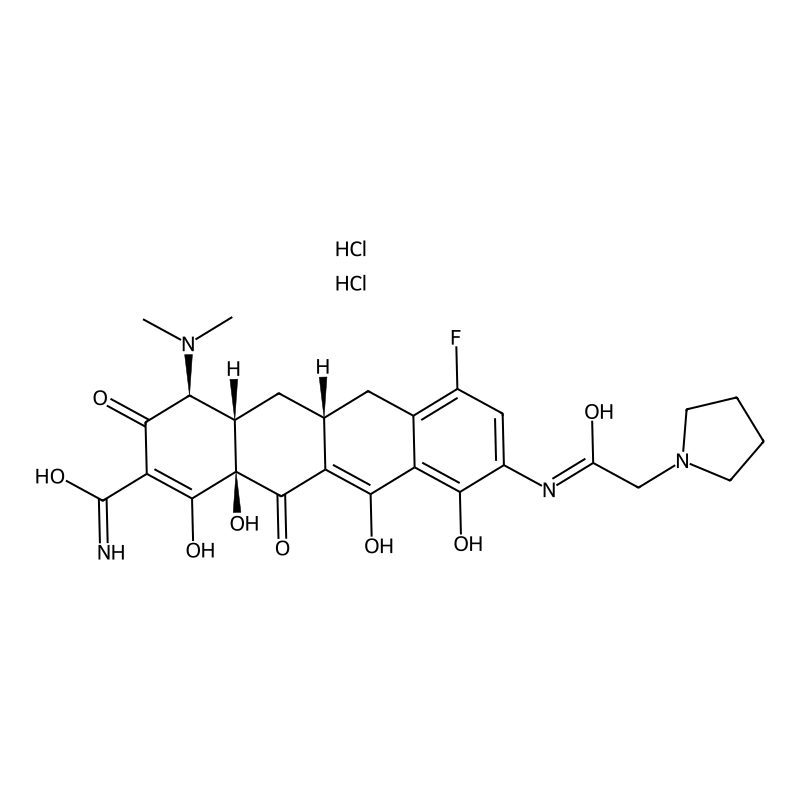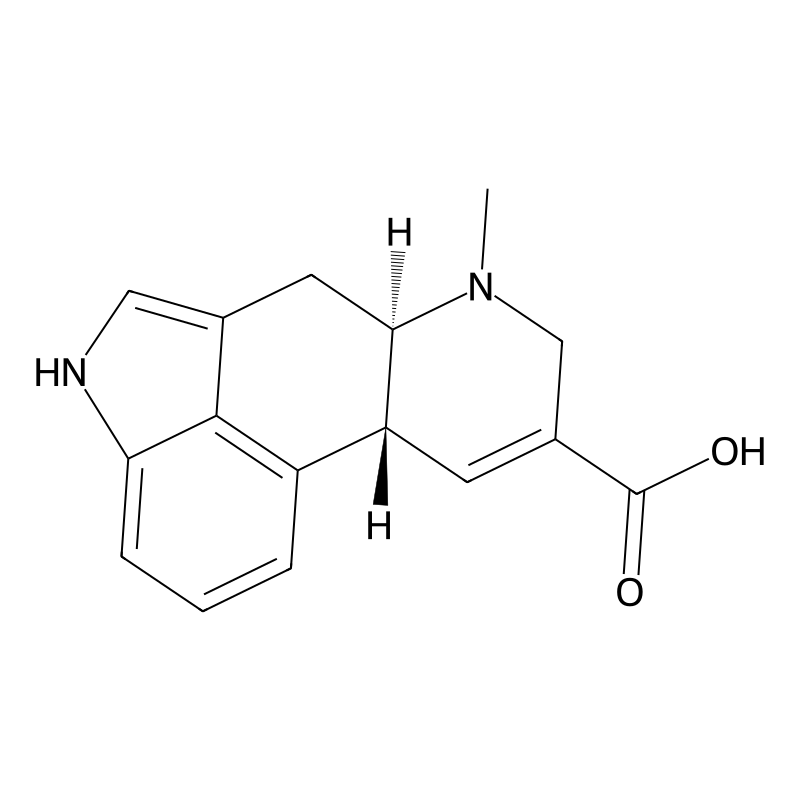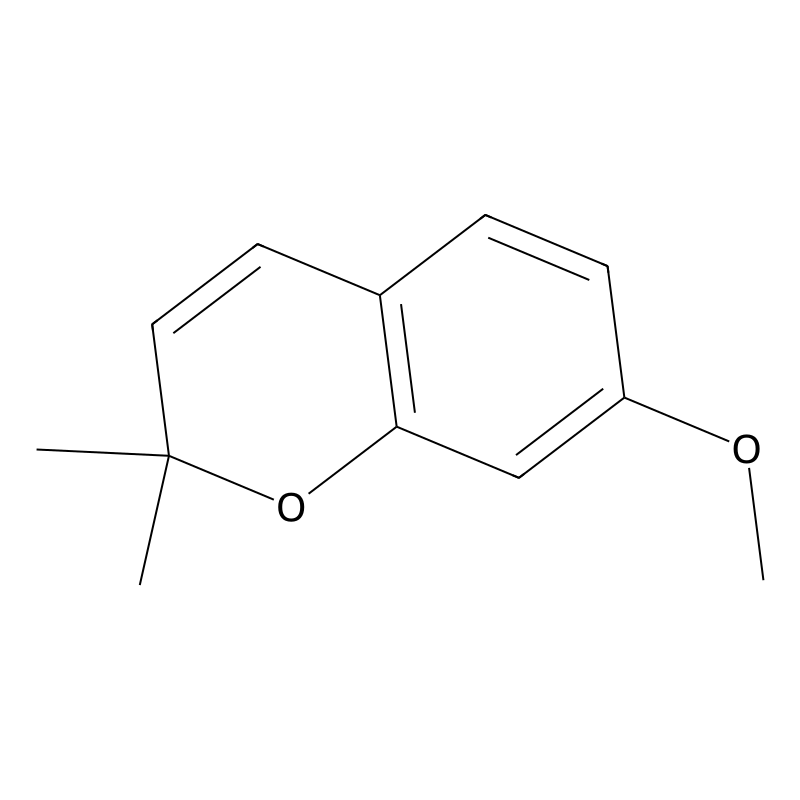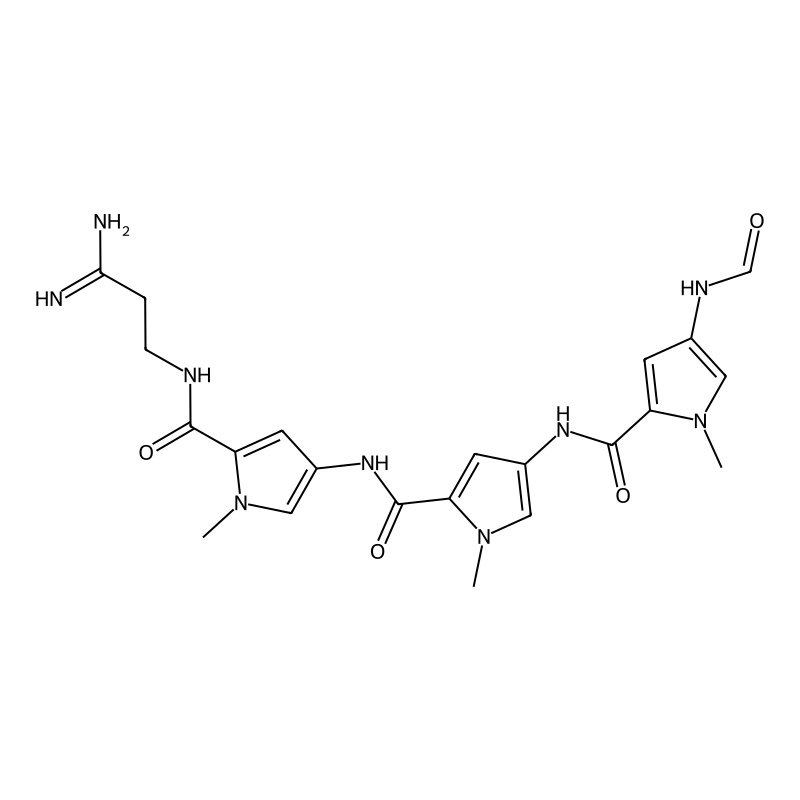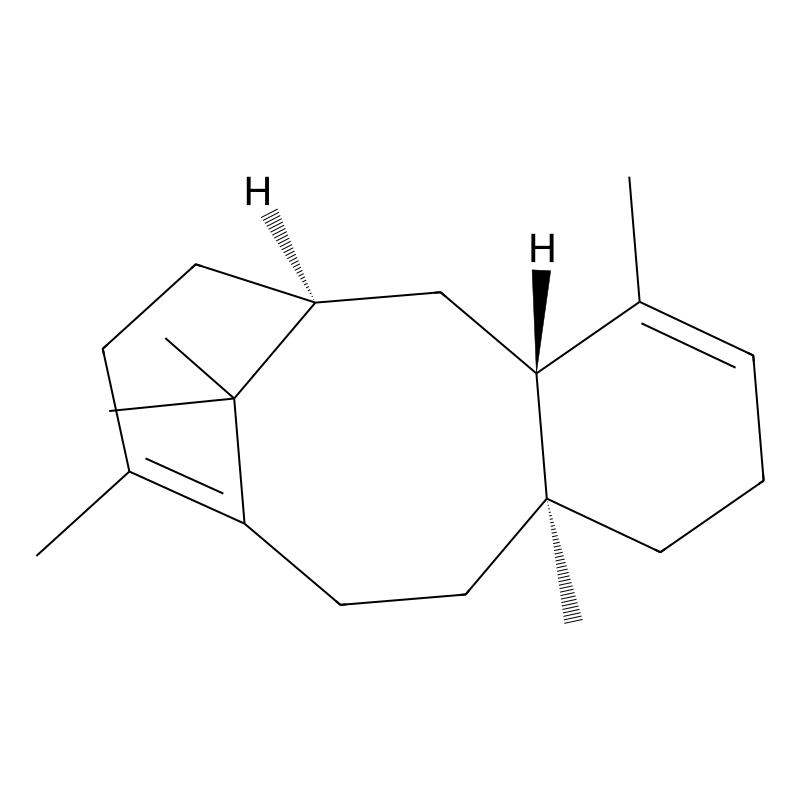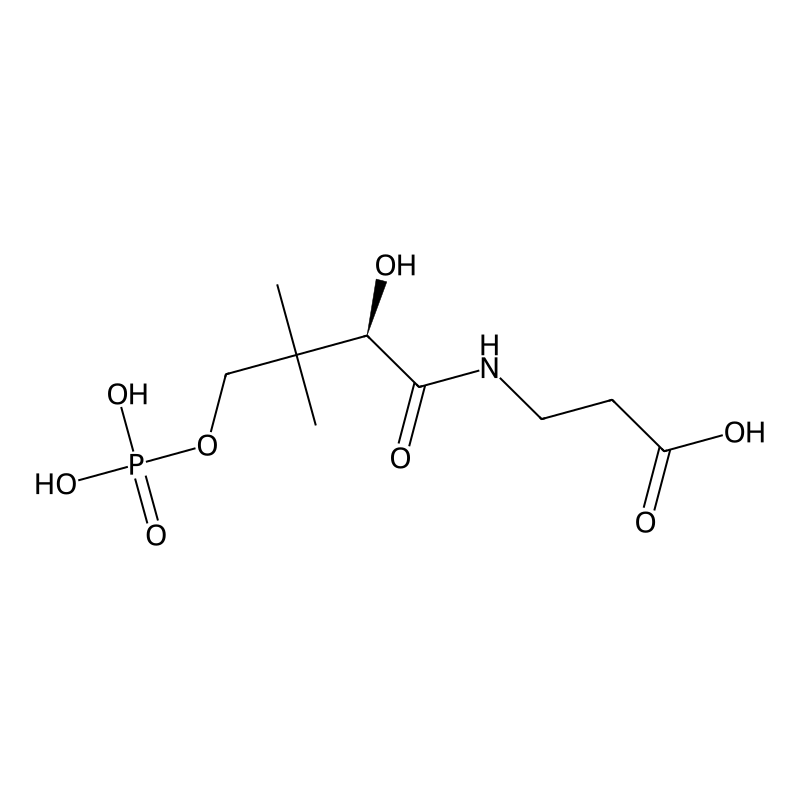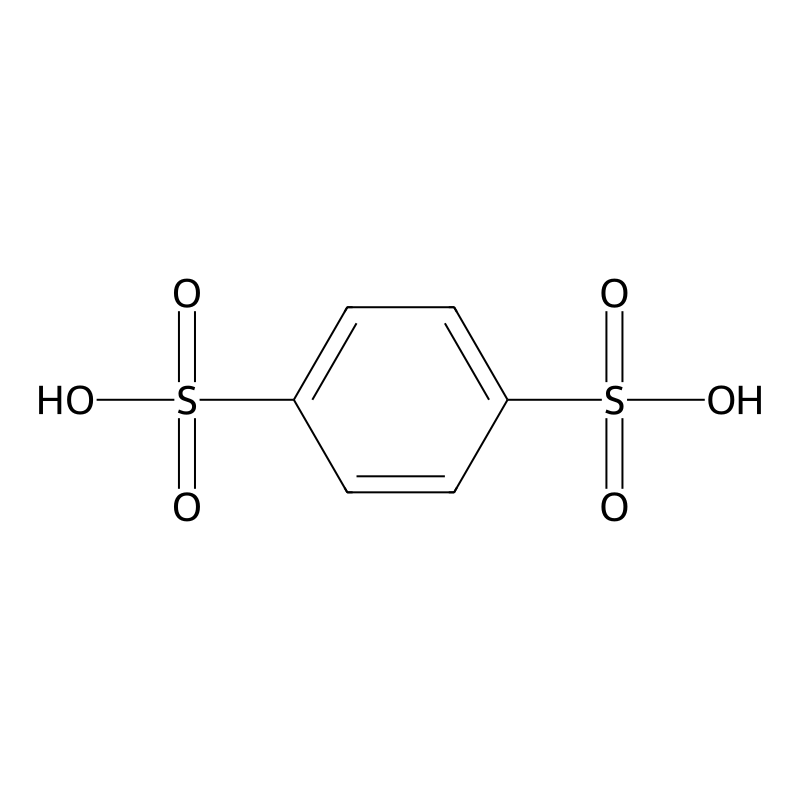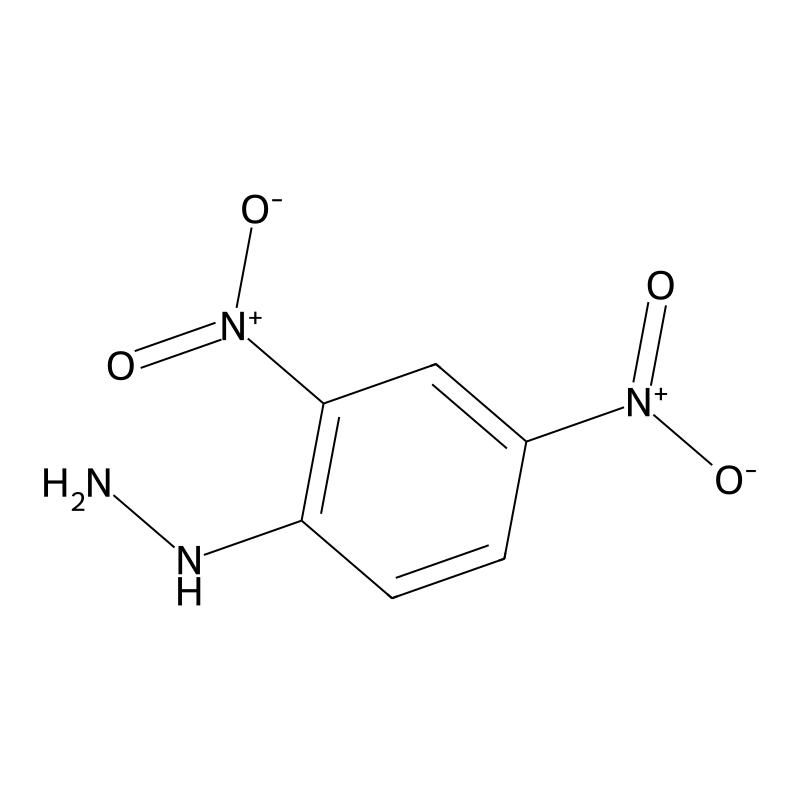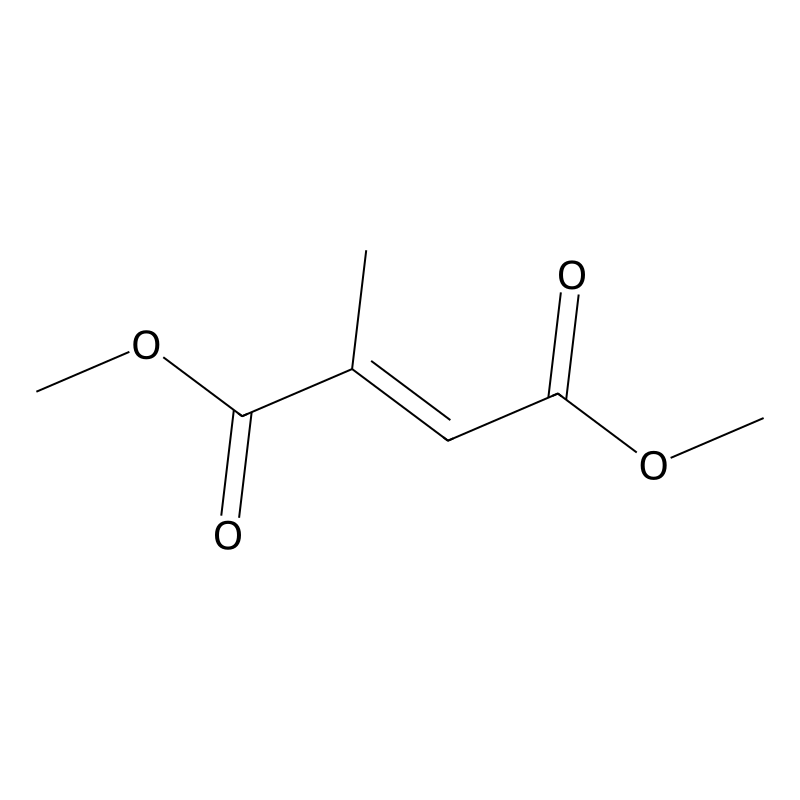(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
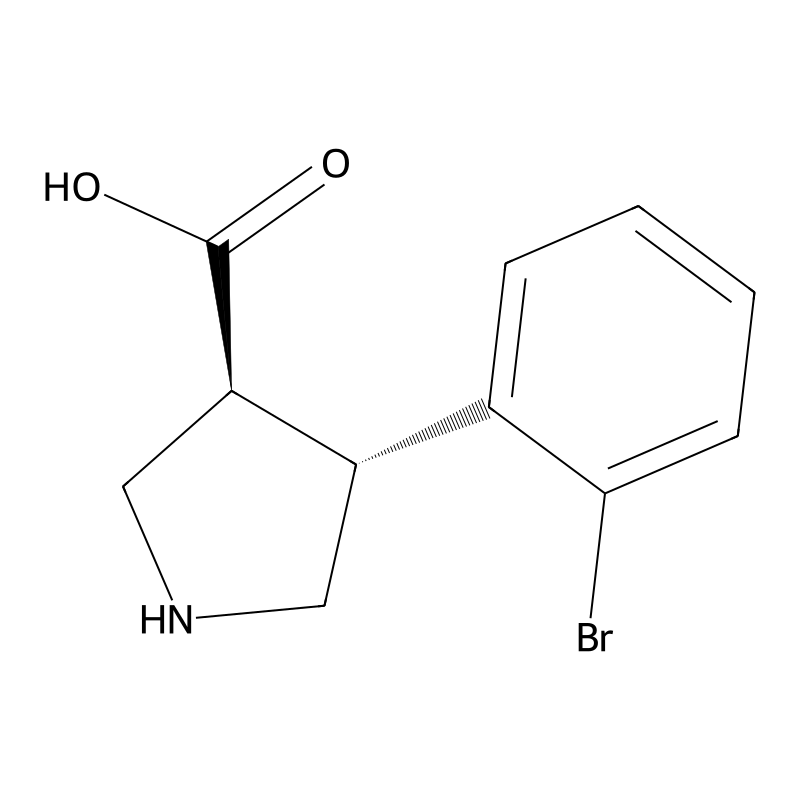
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Molecular Structure Analysis
The molecule consists of a pyrrolidine ring (four-membered nitrogen-containing ring) fused with a carboxylic acid group (COOH). A bromophenyl group is attached to the fourth carbon (4R) of the pyrrolidine ring, with the bromine atom located at the second position (2) of the phenyl ring (aromatic six-membered carbon ring). The stereochemistry (3S,4R) refers to the spatial arrangement of substituents on the molecule. The 3-position hydrogen and the carboxylic acid group are on the same side (S) of the pyrrolidine ring, while the hydrogen at the 4th position and the bromophenyl group are on the opposite side (R).
Chemical Reactions Analysis
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Amide formation: The carboxylic acid group can react with amines to form amides.
- Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group may lose CO2, leading to a decarboxylated product.
The presence of the bromine atom on the phenyl ring allows for further reactions through C-Br bond cleavage, potentially involving nucleophilic substitution or coupling reactions depending on the reaction conditions []. However, specific reaction mechanisms would require further investigation.
Physical And Chemical Properties Analysis
Data on physical and chemical properties like melting point, boiling point, solubility, and stability for (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylic acid is not available in scientific literature.
Potential Ligand Design
The molecule possesses a pyrrolidine ring, a common structural motif found in many biologically active molecules. This suggests potential applications in ligand design, where the molecule could be tailored to bind to specific receptors or enzymes [].
Asymmetric Synthesis
The presence of stereocenters (3S and 4R) indicates the molecule's potential use in asymmetric synthesis. This field aims to create molecules with a specific spatial arrangement of atoms, crucial for many drugs and other functional molecules []. (3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid could serve as a starting material or intermediate in such reactions.
Medicinal Chemistry Investigations
The incorporation of a bromine atom can influence the molecule's physical and biological properties. This characteristic might be of interest in medicinal chemistry investigations, where researchers explore potential therapeutic applications by modifying molecular structures [].
